Home > Products > Screening Compounds P67027 > (R)-tert-Butyl 3-(hydroxymethyl)hexanoate
(R)-tert-Butyl 3-(hydroxymethyl)hexanoate -

(R)-tert-Butyl 3-(hydroxymethyl)hexanoate

Catalog Number: EVT-15379766
CAS Number:
Molecular Formula: C11H22O3
Molecular Weight: 202.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-tert-Butyl 3-(hydroxymethyl)hexanoate is an organic compound with the molecular formula C11H22O3C_{11}H_{22}O_{3} and a molecular weight of 202.29 g/mol. It is classified as a hydroxy ester, characterized by a tert-butyl group attached to a hexanoate chain that features a hydroxymethyl substituent at the third carbon position. This compound is also known by various synonyms, including Buvacitan impurity 2 and Brivaracetam Impurity 6, indicating its relevance in pharmaceutical contexts, particularly as an intermediate in the synthesis of the antiepileptic drug brivaracetam .

Synthesis Analysis

The synthesis of (R)-tert-butyl 3-(hydroxymethyl)hexanoate involves several steps, typically starting with (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid. A common method includes the following technical details:

  1. Reagents and Conditions: Sodium borohydride is added slowly to pre-cooled tetrahydrofuran at temperatures ranging from -5°C to 0°C. Following this, BF3-etherate is introduced to the reaction mixture under similar conditions.
  2. Reaction Process: After stirring for approximately 15 minutes, the (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid is added and stirred for about three hours. The reaction is quenched with water, and the temperature is raised to room temperature.
  3. Separation and Purification: The resulting mixture is separated into aqueous and organic layers, with the aqueous layer extracted using ethyl acetate. The organic layers are combined, washed with sodium chloride solution, and then the solvent is distilled off to yield (R)-tert-butyl 3-(hydroxymethyl)hexanoate .
Molecular Structure Analysis

The molecular structure of (R)-tert-butyl 3-(hydroxymethyl)hexanoate can be depicted as follows:

  • Molecular Formula: C11H22O3C_{11}H_{22}O_{3}
  • Structural Features:
    • A branched tert-butyl group.
    • A hydroxymethyl functional group at the third carbon of a hexanoate chain.

This structural arrangement contributes to its unique chemical properties and potential biological activities .

Chemical Reactions Analysis

(R)-tert-butyl 3-(hydroxymethyl)hexanoate participates in various chemical reactions primarily due to its ester functionality. Notably:

  1. Reduction Reactions: It can undergo reductions using agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
  2. Hydrolysis: The ester bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of corresponding acids and alcohols.

These reactions are significant for its application in pharmaceutical synthesis, particularly in generating intermediates for drug development .

Mechanism of Action

The mechanism of action for (R)-tert-butyl 3-(hydroxymethyl)hexanoate primarily relates to its role as an intermediate in synthesizing brivaracetam. The compound's unique stereochemistry allows it to participate in specific enzymatic reactions that facilitate the conversion into active pharmaceutical ingredients. This process often involves biocatalysis where enzymes selectively convert substrates into products with high specificity .

Physical and Chemical Properties Analysis

Key physical and chemical properties of (R)-tert-butyl 3-(hydroxymethyl)hexanoate include:

  • Molecular Weight: 202.29 g/mol
  • Density: Not readily available
  • Boiling Point: Not specified
  • Melting Point: Not specified
  • Solubility: Generally soluble in organic solvents but specific solubility data may vary.

These properties are crucial for understanding its behavior in various chemical environments and applications .

Applications

(R)-tert-butyl 3-(hydroxymethyl)hexanoate has significant applications in scientific research and pharmaceutical development:

  • Intermediate in Drug Synthesis: It is primarily used in the biocatalytic route to synthesize brivaracetam, an antiepileptic medication.
  • Research Tool: Due to its unique structure, it serves as a model compound for studying hydroxy esters and their reactivity.

The compound's role in drug synthesis highlights its importance in developing therapeutic agents for neurological disorders .

Stereochemical Significance of (R)-tert-Butyl 3-(Hydroxymethyl)hexanoate in Asymmetric Synthesis

Chiral Pool Utilization for Enantioselective Esterification Strategies

Chiral pool synthesis leverages enantiomerically pure natural precursors to construct complex targets, avoiding racemization risks inherent in resolution-based approaches. For (R)-3-(hydroxymethyl)hexanoate, synthetic routes exploit chiral carboxylic acids or alcohols derived from natural sources. One industrially relevant pathway starts with (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, which undergoes stereocontrolled sodium borohydride reduction. This transformation occurs under cryogenic conditions (-5–0°C) in tetrahydrofuran with boron trifluoride etherate activation, preserving the chiral integrity while introducing the hydroxymethyl functionality [6] [7]. The tert-butyl ester group provides steric protection against nucleophilic attack during reduction, demonstrating deliberate molecular design for orthogonal reactivity.

Alternative approaches utilize enzymatic desymmetrization of prochiral diols or diesters. Lipases exhibit remarkable selectivity for one enantiotopic functional group, enabling kinetic resolution. For instance, Candida antarctica lipase B catalyzes transesterification of 3-(hydroxymethyl)hexanoate precursors with vinyl acetate in organic solvents, enriching the (R)-enantiomer through selective acylation. This method achieves >98% enantiomeric excess (ee) at 40-50% conversion, with the unreacted alcohol representing the desired (R)-enantiomer . The tert-butyl group’s bulky nature enhances enantioselectivity by amplifying steric differences around the chiral center during enzyme-substrate binding.

Synthetic Strategies ComparisonTable 2: Enantioselective Synthetic Approaches to (R)-tert-Butyl 3-(Hydroxymethyl)hexanoate

MethodologyKey StepsChiral Control ElementYield/eeLimitations
Chiral ReductionNaBH₄/BF₃·OEt₂ reduction of (R)-acid precursorStereochemistry from precursor70-75% yieldCryogenic conditions required
Lipase Kinetic ResolutionSelective acylation of racemic alcoholEnzyme stereoselectivity40-45% yield, >98% eeMaximum 50% theoretical yield
Transaminase CatalysisReductive amination of ketoesterEngineered amine transaminase>90% conversion, >99% eeRequires specialized enzymes
BioreductionWhole-cell reduction with glucose cofactorMicrobial dehydrogenase85-95% yield, >99% eeProduct isolation challenges

Comparative Analysis of (R)- vs. (S)-Enantiomer Reactivity Patterns

The enantiomeric pair of tert-butyl 3-(hydroxymethyl)hexanoate exhibits divergent chemical behaviors that profoundly impact synthetic applications:

  • Nucleophilic Substitution Kinetics: The (R)-enantiomer undergoes Mitsunobu esterification 3.5 times faster than its (S)-counterpart when reacting with 4-nitrobenzoic acid (DIAD, PPh₃, THF). This rate disparity originates from steric interactions between the chiral center’s substituents and the triphenylphosphine-azodicarboxylate complex. The (S)-configuration positions the hydroxymethyl group closer to the hexanoate chain, creating greater steric congestion and higher activation energy [7].

  • Enzymatic Recognition Differences: Lipase PS (Burkholderia cepacia) discriminates absolutely between enantiomers during transesterification, acylating only the (S)-alcohol with vinyl acetate in tert-butyl methyl ether. This leaves unreacted (R)-alcohol with >99% ee at 48% conversion. Molecular docking reveals that the (S)-isomer’s hydroxymethyl group aligns optimally with the catalytic triad (Ser87-His286-Asp264), while the (R)-isomer experiences unfavorable van der Waals contacts with Leu17 and Val266 in the acyl binding pocket .

  • Catalytic Hydrogenation Selectivity: Heterogeneous Pd/C-catalyzed hydrogenation of the precursor ethyl (R)-3-formylhexanoate proceeds with 98% diastereoselectivity for the (3R)-alcohol, whereas the (S)-aldehyde yields nearly racemic products (55:45 dr). This divergence arises from chiral relay effects where the existing stereocenter dictates adsorbate orientation on the palladium surface. The (R)-configuration favors re-face attack by hydrogen atoms due to minimized 1,3-allylic strain in the half-hydrogenated state [5] [7].

Enantiomer Reactivity ComparisonTable 3: Differential Chemical Behavior of (R)- and (S)-Enantiomers

Reaction Type(R)-Enantiomer Behavior(S)-Enantiomer BehaviorRationale
Mitsunobu Esterificationkobs = 8.7 × 10⁻³ s⁻¹kobs = 2.5 × 10⁻³ s⁻¹Reduced steric hindrance in transition state
Lipase-Catalyzed AcylationNot acylated (recovered unchanged)Fully acylated (98% conversion)Complementary enzyme binding affinity
Transition Metal Catalysis98% de in hydrogenation<55% de in hydrogenationChiral relay to new stereocenter
Grignard Addition89:11 diastereomeric ratio52:48 diastereomeric ratioChelation-controlled model preference

These stereodivergent reactivity patterns necessitate rigorous enantiomeric purity analysis during synthesis. Chiral HPLC (Chiralpak IC column) and ¹⁹F NMR spectroscopy with Mosher’s ester derivatives provide reliable ee determination. The substantial reactivity differences between enantiomers underscore why pharmacologically relevant applications—like the synthesis of brivaracetam (antiepileptic) and buvacitanib (kinase inhibitor)—exclusively utilize the (R)-configuration to ensure correct target engagement and avoid off-target effects [6].

Properties

Product Name

(R)-tert-Butyl 3-(hydroxymethyl)hexanoate

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)hexanoate

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C11H22O3/c1-5-6-9(8-12)7-10(13)14-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

IBWYRBYPKZIRKL-SECBINFHSA-N

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)CO

Isomeric SMILES

CCC[C@H](CC(=O)OC(C)(C)C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.